molecular formula C21H25N3O4 B2705295 N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034622-50-7

N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2705295
CAS No.: 2034622-50-7
M. Wt: 383.448
InChI Key: GLTLRLMWWUIOCL-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides. This compound is characterized by the presence of a morpholine ring, a tetrahydropyran ring, and an isonicotinamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the morpholine derivative: Starting with 4-nitrophenyl morpholine, the nitro group is reduced to an amine.

    Coupling with isonicotinic acid: The amine is then coupled with isonicotinic acid or its derivatives under appropriate conditions to form the isonicotinamide core.

    Introduction of the tetrahydropyran ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholinophenyl)isonicotinamide: Lacks the tetrahydropyran ring.

    N-(4-morpholinophenyl)-2-methoxyisonicotinamide: Contains a methoxy group instead of the tetrahydropyran ring.

Uniqueness

The presence of the tetrahydropyran ring in N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c25-21(16-5-8-22-20(15-16)28-19-6-11-26-12-7-19)23-17-1-3-18(4-2-17)24-9-13-27-14-10-24/h1-5,8,15,19H,6-7,9-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTLRLMWWUIOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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